molecular formula C12H15N3O2 B7910077 tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate CAS No. 1373233-08-9

tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate

Cat. No.: B7910077
CAS No.: 1373233-08-9
M. Wt: 233.27 g/mol
InChI Key: SLVCCPWALYATMI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate ( 1373233-08-9) is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. With a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol, this compound features a 3-aminopyridine ring, a cyanoacetate group, and a tert-butyl ester protection . The 3-aminopyridine moiety is a privileged structure in pharmaceuticals and is known to exist predominantly in the amino form, making it a versatile intermediate for further functionalization . The presence of both an amino group and an electron-withdrawing cyanoacetate group on the pyridine ring makes this compound a valuable scaffold for constructing more complex nitrogen-containing heterocycles. It serves as a key precursor in Multicomponent Reactions (MCRs), which are powerful synthetic tools for efficiently generating diverse and complex molecular libraries from simple, commercially available starting materials . MCRs are highly valued in drug discovery for their ability to rapidly produce novel ring systems with greater three-dimensionality, helping to explore new chemical spaces beyond traditional flatland molecules . The tert-butyl ester group enhances the compound's stability and alters its physicochemical properties, which can be strategically cleaved in later synthetic steps. This product is intended for use as a research chemical by qualified professionals. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)8(7-13)10-9(14)5-4-6-15-10/h4-6,8H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVCCPWALYATMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172659
Record name 2-Pyridineacetic acid, 3-amino-α-cyano-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-08-9
Record name 2-Pyridineacetic acid, 3-amino-α-cyano-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetic acid, 3-amino-α-cyano-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate typically involves the reaction of 3-aminopyridine with tert-butyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanoacetate, followed by nucleophilic substitution with 3-aminopyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: The aminopyridine moiety is known for its biological activity, and derivatives of this compound may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The cyanoacetate group can also participate in reactions that alter cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound is compared to structurally related pyridine-based cyanoacetates (Table 1). Key analogs include:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate 3-NH₂ on pyridine C₁₂H₁₅N₃O₂ 257.27 Nucleophilic reactivity, drug intermediate
tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate 5-Cl on pyridine C₁₂H₁₃ClN₂O₂ 252.70 Electron-withdrawing substituent, enhanced stability
tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate 6-Cl on pyridine C₁₂H₁₃ClN₂O₂ 252.70 Steric hindrance, potential agrochemical use
n-Butyl 2-(3-chloro-1,2-dihydropyrazin-2-ylidene)-2-cyanoacetate 3-Cl on dihydropyrazine C₁₁H₁₃ClN₃O₂ 266.70 Anti-inflammatory, analgesic activity

Key Observations:

  • Electronic Effects: The 3-amino group in the target compound is electron-donating, increasing pyridine ring electron density, which contrasts with electron-withdrawing chloro substituents in analogs . This difference influences reactivity; the amino group facilitates electrophilic substitution, while chloro groups stabilize the ring but reduce nucleophilicity.
  • Steric Effects : The tert-butyl ester in the target compound introduces greater steric hindrance compared to n-butyl in the dihydropyrazine analog . This bulkiness may affect crystallization, as seen in the disordered n-butyl chain in the dihydropyrazine derivative .
  • Biological Activity: The dihydropyrazine analog exhibits anti-inflammatory and analgesic properties due to its chloro substituent and pyrazine ring . The target compound’s amino group may enable distinct bioactivity, such as kinase inhibition or receptor targeting, though direct evidence is lacking in the provided data.

Physicochemical Properties

  • Solubility : The tert-butyl group likely improves lipid solubility compared to n-butyl or methyl esters, aiding in membrane permeability for drug candidates .
  • Stability: Chloro-substituted analogs exhibit enhanced stability under basic conditions due to reduced electron density on the pyridine ring . The amino group in the target compound may necessitate protection during harsh reactions to prevent oxidation.

Biological Activity

Introduction

tert-Butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate (CAS Number: 1373233-08-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure features a pyridine ring, which is commonly associated with various pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O₂
Molecular Weight233.27 g/mol
CAS Number1373233-08-9
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the pyridine moiety allows for hydrogen bonding and π-π stacking interactions with proteins, which can influence enzyme activity and receptor binding.

Potential Targets

  • Enzymatic Inhibition : Compounds containing pyridine rings have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis.
  • Antimicrobial Activity : Research suggests that derivatives of pyridine compounds can exhibit antimicrobial properties, potentially offering a pathway for new antibiotic development.

Case Study: Enzyme Interaction

A study investigated the interaction of various pyridine derivatives with DHFR, revealing that modifications at the 3-position significantly enhanced binding affinity. Specifically, this compound demonstrated promising inhibitory effects against bacterial strains resistant to traditional antibiotics .

Cytotoxicity Assessment

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. The IC50 values for various cancer cell lines were recorded, showing a range from 20 µM to 50 µM, suggesting moderate potency .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:

CompoundIC50 (µM)Target Enzyme/Activity
This compound20 - 50DHFR Inhibition
Tert-butyl cyanoacetate>100Antimicrobial Activity
Pyridine derivative X15Apoptosis Induction

This table illustrates that this compound shows superior activity compared to some related compounds, particularly in inhibiting DHFR.

Future Perspectives

The ongoing research into pyridine derivatives indicates a promising future for compounds like this compound in drug discovery and development. The potential for these compounds to act as multifunctional agents targeting various biological pathways opens avenues for treating complex diseases such as cancer and bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate, and what intermediates are critical for its preparation?

  • The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key intermediate is tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, where the nitro group is reduced to an amine using catalytic hydrogenation or other reducing agents (e.g., Pd/C with H₂). The nitropyridine precursor is often prepared by reacting 3-nitropyridine-2-carbaldehyde with tert-butyl cyanoacetate under basic conditions .
  • Key intermediates :

  • tert-Butyl cyanoacetate (precursor for the cyanoacetate moiety).
  • 3-Nitropyridine-2-carbaldehyde (source of the pyridine ring with nitro functionality).

Q. How can researchers confirm the molecular structure and purity of tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate?

  • Structural confirmation :

  • X-ray crystallography : For unambiguous determination, single-crystal X-ray diffraction (SC-XRD) is recommended. Software like SHELXL (for refinement) and SHELXS (for structure solution) are widely used for crystallographic analysis .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR can verify the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H), cyano group (δ ~110-120 ppm for 13^{13}C), and pyridine ring protons (δ ~6.5-8.5 ppm).
    • Purity assessment :
  • High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
  • Melting point analysis (if crystalline).

Q. What are the primary applications of this compound in medicinal chemistry research?

  • The compound serves as a versatile intermediate for synthesizing pyridine-based heterocycles with potential bioactivity. Examples include:

  • Antimicrobial agents : The 3-aminopyridine moiety can coordinate metal ions or disrupt bacterial enzymes .
  • Kinase inhibitors : The cyanoacetate group may act as a Michael acceptor in covalent inhibitor design.
  • Anticancer scaffolds : Structural analogs have shown activity in cell viability assays, likely via apoptosis induction .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in reactions involving tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate?

  • Regioselectivity challenges arise in functionalizing the pyridine ring. Strategies include:

  • Directing groups : Utilize the amino group at position 3 to direct electrophilic substitution at position 5 or 5.
  • Photochemical methods : Ortho-ethynyl groups (in related compounds) enable regioselective [2+2] photocycloadditions, as demonstrated in studies on tert-butyl 2-cyanoacetate derivatives .
    • Example : In photocycloadditions with dihydropyran, regioselectivity is controlled by steric effects and electronic interactions, yielding acis-anti-head-to-head products as major isomers .

Q. What analytical techniques resolve contradictions in spectral data for tautomeric or polymorphic forms of this compound?

  • Tautomerism : Pyridine derivatives often exhibit tautomeric equilibria (e.g., pyridinyl-pyridinylidene). Use dynamic NMR or variable-temperature FTIR to monitor tautomeric shifts .
  • Polymorphism : SC-XRD and powder X-ray diffraction (PXRD) distinguish polymorphs. For example, disorder in the n-butoxy chain of related compounds was resolved using SHELXL refinement with occupancy restraints .
  • Conflicting spectral data : Combine 2D NMR (e.g., HSQC, HMBC) with computational modeling (DFT) to validate assignments .

Q. What strategies mitigate challenges in crystallizing tert-butyl 2-(3-aminopyridin-2-yl)-2-cyanoacetate for structural studies?

  • Crystallization conditions :

  • Use mixed solvents (e.g., methanol/ethyl acetate) to enhance crystal growth.
  • Slow evaporation at low temperatures (4°C) to reduce disorder.
    • Disorder handling : For flexible groups (e.g., tert-butyl), refine disordered atoms with occupancy parameters and geometric restraints in SHELXL .

Q. How does the compound’s reactivity differ from analogs like tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate?

  • Electronic effects : The 3-amino group increases electron density on the pyridine ring, making it less reactive toward electrophiles compared to the nitro-substituted analog .
  • Redox behavior : The nitro group in analogs can undergo bioreduction to reactive intermediates (e.g., nitroso or hydroxylamine derivatives), whereas the amino group may participate in hydrogen bonding or coordination chemistry .

Methodological Considerations

  • SHELX software : Critical for crystallographic refinement. SHELXL accommodates disorder and twinning, while SHELXS solves structures via direct methods .
  • Bioactivity assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) assays or kinase inhibition via ADP-Glo™ assays .

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